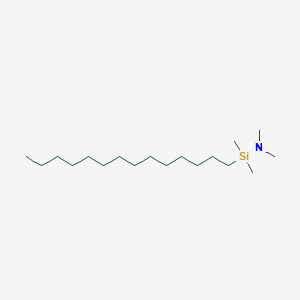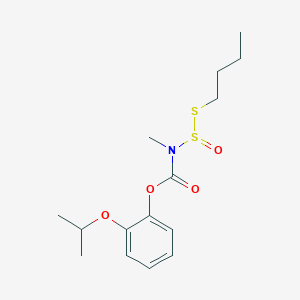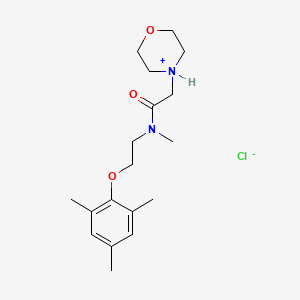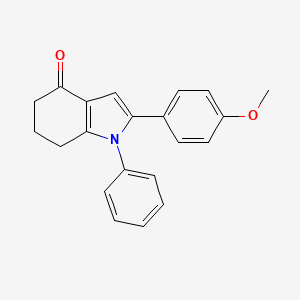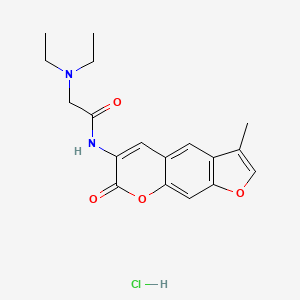
3-Diethylaminoacetylamido-4'-methylpsoralen hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is a synthetic compound that belongs to the class of psoralens Psoralens are naturally occurring compounds found in plants and are known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet (UV) light
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Amidation: Formation of the amide bond between the acylated psoralen and the amino group.
Methylation: Introduction of the methyl group at the 4’ position of the psoralen ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the psoralen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the psoralen core.
科学研究应用
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride has several scientific research applications, including:
Chemistry: Used as a photoreactive agent in studies involving DNA intercalation and cross-linking.
Biology: Employed in photochemotherapy for the treatment of skin disorders such as psoriasis and vitiligo.
Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.
Industry: Utilized in the development of UV-protective coatings and materials.
作用机制
The mechanism of action of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride involves its ability to intercalate into DNA and form covalent cross-links upon exposure to UV light. This cross-linking can inhibit DNA replication and transcription, leading to cell death or growth inhibition. The compound primarily targets DNA and can affect various molecular pathways involved in cell cycle regulation and apoptosis.
相似化合物的比较
Similar Compounds
4,5’,8-Trimethylpsoralen (TMP): Another psoralen derivative used in photochemotherapy.
8-Methoxypsoralen (8-MOP): Commonly used in the treatment of skin disorders.
5-Methoxypsoralen (5-MOP): Known for its photoreactive properties.
Uniqueness
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is unique due to its specific chemical structure, which imparts distinct photoreactive properties and potential therapeutic applications. Its diethylaminoacetylamido group enhances its ability to intercalate into DNA, making it a valuable tool in photochemotherapy and other research fields.
属性
CAS 编号 |
79418-49-8 |
|---|---|
分子式 |
C18H21ClN2O4 |
分子量 |
364.8 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(3-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H20N2O4.ClH/c1-4-20(5-2)9-17(21)19-14-7-12-6-13-11(3)10-23-16(13)8-15(12)24-18(14)22;/h6-8,10H,4-5,9H2,1-3H3,(H,19,21);1H |
InChI 键 |
HYMJXGVBMTYAFQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



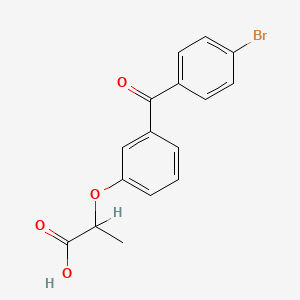
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
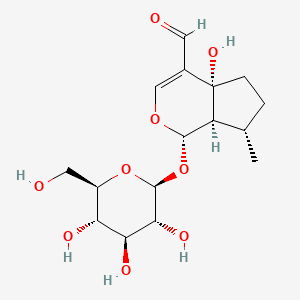
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)



![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)

